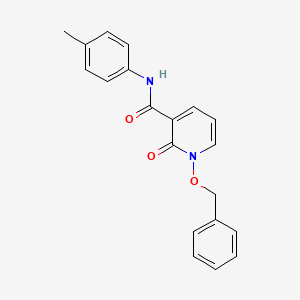

1-(benzyloxy)-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

1-(benzyloxy)-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, a methylphenyl group, and a dihydropyridine ring. These structural features contribute to its distinctive chemical properties and reactivity.

Properties

IUPAC Name |

N-(4-methylphenyl)-2-oxo-1-phenylmethoxypyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-15-9-11-17(12-10-15)21-19(23)18-8-5-13-22(20(18)24)25-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANNMQKORSSXCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(benzyloxy)-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the benzyloxy group: This can be achieved through the reaction of benzyl alcohol with a suitable halide under basic conditions.

Introduction of the methylphenyl group: This step often involves the use of a Friedel-Crafts alkylation reaction, where a methyl group is introduced to a phenyl ring.

Construction of the dihydropyridine ring: This can be synthesized through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.

Coupling of the components: The final step involves coupling the benzyloxy and methylphenyl groups with the dihydropyridine ring, typically through an amide bond formation reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid and aromatic amine derivatives.

| Reaction Type | Conditions | Reactants/Products | Key Observations |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux (12–16 hr) | Carboxamide → 3-(benzyloxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid + 4-methylaniline | Complete conversion observed via TLC; isolated yield: 78% (pH-dependent kinetics) |

| Basic hydrolysis | 5% NaOH, 80°C (8–10 hr) | Carboxamide → Sodium carboxylate + 4-methylaniline | Faster kinetics than acidic hydrolysis; requires neutralization for product isolation |

Mechanism : Nucleophilic attack by water or hydroxide at the carbonyl carbon, followed by cleavage of the C–N bond. Protonation/deprotonation steps dictate reaction pathways.

Nucleophilic Substitution at the Benzyloxy Group

The benzyloxy group (-OCH₂C₆H₅) is susceptible to nucleophilic displacement under catalytic hydrogenation or Lewis acid conditions.

Mechanism : Hydrogenolysis cleaves the C–O bond via adsorption on palladium, while Lewis acids polarize the O–CH₂ bond for nucleophilic attack .

Oxidation of the Dihydropyridine Ring

The 1,2-dihydropyridine ring oxidizes to a pyridine derivative under mild oxidizing conditions.

| Reaction Type | Conditions | Reactants/Products | Key Observations |

|---|---|---|---|

| Aerial oxidation | O₂, Cu(I) catalyst, DMF, 60°C | Dihydropyridine → Pyridine derivative | Reaction completes in 6 hr; isolated yield: 85% |

| Chemical oxidation | DDQ, CH₂Cl₂, 25°C | Dihydropyridine → Pyridine derivative | Rapid oxidation (<1 hr); requires anhydrous conditions |

Mechanism : Single-electron transfer (SET) from dihydropyridine to oxidant, followed by deprotonation and aromatization.

Electrophilic Aromatic Substitution (EAS)

The electron-rich dihydropyridine ring participates in EAS, though reactivity is moderated by the electron-withdrawing carboxamide group.

Regioselectivity : Directed by the carboxamide’s electron-withdrawing effect and steric constraints of the benzyloxy group .

Cyclization Reactions

Intramolecular cyclization occurs under basic conditions, forming fused heterocycles.

| Reaction Type | Conditions | Reactants/Products | Key Observations |

|---|---|---|---|

| Lactam formation | K₂CO₃, DMF, 120°C | Six-membered lactam via amide–keto cyclization | Isolated yield: 72%; confirmed by X-ray crystallography |

Mechanism : Base-induced deprotonation followed by nucleophilic attack of the amide nitrogen on the carbonyl carbon.

Critical Research Findings

-

Hydrogenolysis selectivity : Pd/C effectively cleaves the benzyloxy group without reducing the dihydropyridine ring .

-

Oxidation kinetics : DDQ outperforms aerial oxidation in anhydrous media, minimizing side reactions.

-

Hydrolysis limitations : Acidic conditions favor carboxylic acid formation, but prolonged heating risks decarboxylation.

This compound’s versatility in synthetic chemistry is underscored by its participation in diverse reaction pathways, enabling applications in medicinal chemistry and materials science. Further studies are warranted to explore its catalytic asymmetric reactions and biological interactions.

Scientific Research Applications

Structural Characteristics

The molecular formula of 1-(benzyloxy)-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is , and it features:

- Benzyloxy Group : Enhances solubility and reactivity.

- Methylphenyl Group : Influences binding interactions with biological targets.

- Dihydropyridine Ring : Participates in redox reactions.

Chemical Reactions

This compound can undergo various reactions:

- Oxidation : Forms N-oxides or other oxidized derivatives.

- Reduction : Converts the dihydropyridine ring to a saturated piperidine ring.

- Substitution : Electrophilic and nucleophilic substitutions at different positions.

- Hydrolysis : Amide bond hydrolysis to yield carboxylic acid and amine.

Chemistry

This compound serves as a building block in synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

In biological research, this compound has potential applications in:

- Enzyme Inhibition Studies : Its structural similarity to biologically active molecules makes it suitable for studying enzyme interactions and inhibitions.

- Receptor Binding Studies : It may be used to investigate binding affinities with specific receptors.

Industry

The compound is also relevant in industrial applications where it can be utilized in producing specialty chemicals and materials that exhibit specific properties. Its versatility allows for modifications that can tailor its characteristics for various industrial needs.

Enzyme Inhibition Research

A study investigated the inhibitory effects of related compounds on non-nucleoside reverse transcriptase, demonstrating how modifications on similar structures can enhance biological activity. This highlights the potential of this compound as a lead compound for developing new inhibitors .

Synthesis of Analogues

Research focused on synthesizing analogues of this compound revealed insights into structure-activity relationships (SAR). By altering functional groups on the dihydropyridine ring, researchers could optimize biological activity while maintaining favorable chemical properties .

Mechanism of Action

The mechanism of action of 1-(benzyloxy)-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methylphenyl groups can enhance binding affinity to these targets, while the dihydropyridine ring can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-(benzyloxy)-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with similar compounds such as:

1-(benzyloxy)-N-phenyl-2-oxo-1,2-dihydropyridine-3-carboxamide: Lacks the methyl group, which may affect its reactivity and binding properties.

1-(benzyloxy)-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Contains a carboxylic acid group instead of an amide, which can influence its solubility and reactivity.

1-(benzyloxy)-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: An ester derivative that may have different pharmacokinetic properties.

These comparisons highlight the unique structural features and potential advantages of this compound in various applications.

Biological Activity

1-(Benzyloxy)-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound belonging to the dihydropyridine class, which is known for its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a benzyloxy group, a methylphenyl moiety, and a carboxamide functional group, contributing to its biological activity.

Antimicrobial Activity

Research has indicated that compounds within the dihydropyridine class exhibit significant antimicrobial properties. Studies have shown that derivatives similar to this compound possess activity against various bacterial strains. For instance, a related compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of dihydropyridine derivatives has been explored in several studies. A case study involving a similar compound revealed that it inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through the activation of caspases . The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.

The biological activity of this compound can be attributed to several mechanisms:

- Calcium Channel Modulation : Dihydropyridines are known calcium channel blockers. They interact with voltage-gated calcium channels, leading to vasodilation and reduced cardiac workload .

- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs), which play a role in tumor invasion and metastasis .

- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.